molecular formula C11H11ClO3 B1323756 Ethyl 3-chloro-4-methylbenzoylformate CAS No. 951888-06-5

Ethyl 3-chloro-4-methylbenzoylformate

Cat. No. B1323756
M. Wt: 226.65 g/mol
InChI Key: ZAWZCWYUHGDXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-methylbenzoylformate is a chemical compound with the molecular weight of 226.66 . Its IUPAC name is ethyl (3-chloro-4-methylphenyl) (oxo)acetate . The compound is used in research and development under the supervision of technically qualified individuals .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-4-methylbenzoylformate is 1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

1. Synthesis of Isoxazol-5(4H)-one Derivatives

  • A study demonstrated the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives using ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes, highlighting ethyl 3-chloro-4-methylbenzoylformate's role in creating environmentally friendly processes with high yields (Pourmousavi et al., 2018).

2. Synthesis of Aminomethylmonoalkylphosphinate

  • Research focused on preparing ethyl 4-(aminomethyl) benzyl (methyl) phosphinate starting from 4-methylbenzoic acid, where ethyl 3-chloro-4-methylbenzoylformate was used as a key intermediate, underlining its importance in novel synthesis methods (Ding & Yan, 2012).

3. Friedländer Synthesis of Quinoline Derivatives

  • Another study utilized ethyl 3-chloro-4-methylbenzoylformate in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, demonstrating its utility in the synthesis of complex organic compounds (Degtyarenko et al., 2007).

4. Biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Ester

  • Ethyl 3-chloro-4-methylbenzoylformate was investigated as a precursor for the production of chiral drugs, especially statins. The study focused on the biosynthesis of (S)-CHBE from COBE using biocatalysis, highlighting its role in drug production (Ye, Ouyang & Ying, 2011).

5. Synthesis of Hydrazide-Hydrazones

  • A research on the synthesis of novel hydrazide-hydrazones derived from ethyl paraben involved ethyl 3-chloro-4-methylbenzoylformate. This study emphasizes its potential in the development of anticancer agents (Han et al., 2020).

properties

IUPAC Name

ethyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZCWYUHGDXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-methylbenzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.